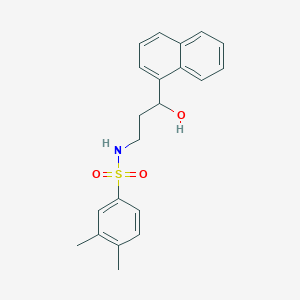

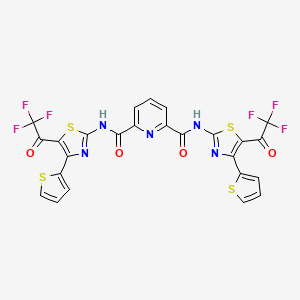

![molecular formula C14H17N3O4 B2802730 2-羟基-N-(3-甲氧基丙基)-8-甲基-4-氧代-4H-吡啶[1,2-a]嘧啶-3-羧酰胺 CAS No. 899351-08-7](/img/structure/B2802730.png)

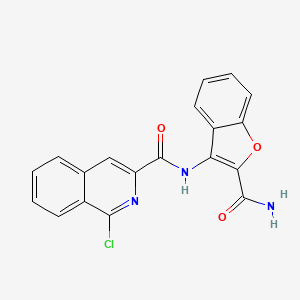

2-羟基-N-(3-甲氧基丙基)-8-甲基-4-氧代-4H-吡啶[1,2-a]嘧啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . A one-pot protocol for the synthesis of tetrahydroimidazo[1,2-a]pyridines, tetrahydropyrido[1,2-a]pyrimidines, and 3-cyanocoumarine derivatives was developed by condensing of various 1,n-diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Chemical Reactions Analysis

The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives .Physical And Chemical Properties Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .科学研究应用

合成与生物活性优化

镇痛性能增强:Ukrainets 等人(2015 年)探索了类似化合物中吡啶部分的甲基化,旨在增强镇痛性能。他们发现,特定的修饰导致生物活性增加,建议进一步研究对位取代衍生物作为潜在的新型镇痛剂 Ukrainets, Gorokhova, Sydorenko, & Taran, 2015。

抗真菌活性:Hanafy(2011 年)合成了新的吡啶并[2,3-d]嘧啶衍生物,并评估了它们的抗真菌活性,发现对各种真菌菌株具有显着的疗效。这项研究开辟了基于吡啶并[1,2-a]嘧啶衍生物开发新型抗真菌剂的途径 Hanafy, 2011。

DNA 相互作用研究:Zhang 等人(2013 年)研究了结构相关化合物与 DNA 的相互作用,表明存在潜在的结合沟模式。这项研究有助于理解此类化合物的生物活性的分子基础及其作为治疗剂的潜力 Zhang, Huang, Cai, Xu, & Sun, 2013。

药物化学与药物开发

肾素抑制剂:Tokuhara 等人(2018 年)描述了苯并咪唑衍生物作为强效口服生物可利用的肾素抑制剂的发现和优化。这项工作说明了吡啶并[1,2-a]嘧啶相关结构在开发治疗高血压等疾病的新疗法中的潜力 Tokuhara, Imaeda, Fukase, Iwanaga, Taya, Watanabe, Kanagawa, Matsuda, Kajimoto, Kusumoto, Kondo, Snell, Behnke, & Kuroita, 2018。

抗癌活性:Kumar 等人(2015 年)的一项研究重点是合成新型吡啶并[1,2-a]嘧啶-3-甲酰胺衍生物并评估其抗癌活性。这项研究突出了此类化合物对各种癌细胞系的治疗潜力 Kumar, Dev, Kumar, Swaroop, Chandra, Kumar, & Narsaiah, 2015。

作用机制

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

未来方向

Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS . The significance of these heterocycles has led to the development of new methods for their preparation . Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9-4-6-17-10(8-9)16-13(19)11(14(17)20)12(18)15-5-3-7-21-2/h4,6,8,19H,3,5,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCURGFHKLFRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCOC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)

![2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2802657.png)

![3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2802661.png)

![2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2802662.png)